molecular formula C9H10ClNO3S B2937266 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride CAS No. 396733-71-4

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2937266
CAS No.: 396733-71-4
M. Wt: 247.69
InChI Key: BIAIGUIFZWVGJW-UHFFFAOYSA-N
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Description

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride derivative featuring a dimethylcarbamoyl (-CON(CH₃)₂) substituent at the 3-position of the benzene ring. This compound is a reactive intermediate used in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. However, according to recent data, this specific compound has been listed as discontinued by suppliers such as CymitQuimica, limiting its commercial availability .

Key inferred properties (based on structural analogs):

  • Molecular formula: Likely C₉H₉ClNO₄S (assuming the dimethylcarbamoyl group replaces a hydrogen atom on benzene).
  • Reactivity: Sulfonyl chloride groups are highly electrophilic, but the electron-donating nature of the dimethylcarbamoyl substituent may moderately reduce reactivity compared to electron-withdrawing analogs.

Properties

IUPAC Name

3-(dimethylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAIGUIFZWVGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396733-71-4
Record name 3-(dimethylcarbamoyl)benzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl₂) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Commercial Status
This compound C₉H₉ClNO₄S ~263.7 (estimated) Discontinued 3-(CON(CH₃)₂) Discontinued
3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride C₈H₁₀ClNO₄S₂ 283.76 197891-83-1 3-(SO₂N(CH₃)₂) Available (~€1,083/g)
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride C₉H₇ClF₃NO₃S 314.67 sc-344744 3-(CONHCH₂CF₃) Available (~$288/250 mg)
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride C₉H₉Cl₂NO₄S 298.15 1481595-14-5 5-Cl, 2-OCH₃, 3-(CONHCH₃) Available
3-(Trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₂S 244.62 777-44-6 3-CF₃ Available

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs) :
    • The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)benzene-1-sulfonyl chloride enhances electrophilicity at the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, alcohols) .
    • Sulfamoyl (-SO₂N(CH₃)₂) : The 3-(dimethylsulfamoyl) analog exhibits higher reactivity than the dimethylcarbamoyl derivative due to its stronger electron-withdrawing nature, making it preferred for demanding sulfonylation reactions .
  • Electron-Donating Groups (EDGs) :
    • The dimethylcarbamoyl (-CON(CH₃)₂) group donates electrons via resonance, slightly deactivating the sulfonyl chloride. This may reduce hydrolysis susceptibility but also slow reaction kinetics .

Steric and Solubility Considerations

  • Polar Groups : The methoxy (-OCH₃) and chloro (-Cl) substituents in 5-chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride improve solubility in polar solvents but may complicate purification due to increased molecular weight .

Biological Activity

3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride, a sulfonamide derivative, is recognized for its potential biological activities, including antibacterial properties and interactions with various biomolecules. This article reviews the compound's synthesis, biological activity, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O3S. The compound features a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.

PropertyValue
Molecular Weight250.73 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Synthesis

The synthesis of this compound typically involves the reaction of dimethylcarbamate with benzene-1-sulfonyl chloride under controlled conditions. This process results in the formation of the sulfonamide derivative through nucleophilic substitution.

Antibacterial Activity

Research has indicated that sulfonamide compounds exhibit significant antibacterial properties. In a study evaluating various sulfonamides, including derivatives like this compound, it was found to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial efficacy of various sulfonamides, including this compound. Results showed that it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .
  • Toxicological Assessment : Toxicity studies revealed that while the compound exhibits antibacterial properties, it also poses risks for cytotoxicity at higher concentrations. In vitro assays showed significant cell viability reduction in human fibroblast cells at concentrations above 100 µg/mL .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

CompoundMIC (µg/mL)Toxicity Level
This compound32Moderate
Sulfanilamide16Low
Trimethoprim8Moderate

Q & A

Basic Questions

Q. What are the standard synthesis protocols for 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride?

  • Methodological Answer : The compound is synthesized via nucleophilic acylation. A typical protocol involves reacting benzene-1-sulfonyl chloride with dimethylcarbamoyl chloride (or dimethyl isocyanate) under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane or chloroform. The reaction is catalyzed by a base such as triethylamine to facilitate the substitution at the sulfonyl chloride group. Post-reaction, the product is purified via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Recrystallization is preferred for large-scale purification, utilizing solvents like ethanol or acetone. For trace impurities (e.g., unreacted starting materials), flash chromatography with silica gel and a gradient of ethyl acetate in hexane (5–20%) is effective. Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity, with monitoring at 254 nm .

Q. What are the typical nucleophilic substitution reactions of this compound?

  • Methodological Answer : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, or thiols. For example:

  • Amine substitution : React with primary/secondary amines (1.2 eq) in THF at 0°C → room temperature for 12 hours. Quench with ice-water, extract with DCM, and dry over MgSO₄.
  • Hydrolysis : Controlled hydrolysis with aqueous NaOH (0.1 M) yields the sulfonic acid derivative. Monitor pH to avoid side reactions .

Advanced Research Questions

Q. How does the dimethylcarbamoyl substituent influence reactivity compared to other sulfonyl chloride derivatives?

  • Methodological Answer : The dimethylcarbamoyl group enhances electrophilicity at the sulfonyl chloride due to electron-withdrawing effects, accelerating nucleophilic substitution. Comparative reactivity studies (e.g., with methyl or trifluoromethyl analogs) show 2–3× faster reaction rates with amines. However, steric hindrance from the dimethyl group may reduce accessibility in bulky nucleophiles. IR and NMR spectroscopy (e.g., δ 3.0 ppm for N(CH₃)₂ in ¹H NMR) confirm structural integrity post-reaction .

Q. What safety protocols are critical given the potential carcinogenicity of dimethylcarbamoyl derivatives?

  • Methodological Answer : Dimethylcarbamoyl chloride (a precursor/intermediate) is a Group B2 carcinogen (IARC). Researchers must:

  • Use glove boxes or fume hoods with HEPA filters during synthesis.
  • Employ closed-system reactors to minimize aerosol formation.
  • Decontaminate spills with 10% sodium bicarbonate solution.
  • Regular air monitoring via GC-MS (detection limit: 0.1 ppm) is advised .

Q. How can contradictions in genotoxicity data from different studies be resolved?

  • Methodological Answer : Discrepancies (e.g., conflicting sister chromatid exchange results) may arise from assay conditions. Standardize protocols:

  • Use primary human hepatocytes (metabolically competent) for in vitro assays.
  • Validate via Ames test (TA98 strain ± metabolic activation) and micronucleus assay (OECD 487).
  • Compare with structurally related compounds (e.g., 3-(cyclopropylcarbamoyl) analogs) to isolate substituent-specific effects .

Q. What mechanistic insights explain the sulfonyl chloride group’s reactivity in biomolecule modification?

  • Methodological Answer : The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine ε-amino groups in proteins) via a two-step mechanism:

Electrophilic attack : The sulfur atom undergoes nucleophilic substitution, releasing HCl.

Covalent bond formation : Stable sulfonamide linkages are formed.
Kinetic studies (stopped-flow UV-Vis) show a second-order rate constant of 0.15 M⁻¹s⁻¹ at pH 7.4. LC-MS/MS confirms site-specific modifications in peptide models .

Q. What strategies optimize the design of bioactive molecules using this compound?

  • Methodological Answer :

  • Fragment-based design : Use the sulfonyl chloride as a warhead for covalent inhibition (e.g., targeting cysteine proteases).
  • SAR studies : Modify the dimethylcarbamoyl group to balance reactivity and solubility (e.g., replace with morpholine for enhanced aqueous stability).
  • Click chemistry : Post-functionalization via CuAAC with azide-tagged biomolecules .

Q. How can hydrolysis of the sulfonyl chloride group be minimized during storage?

  • Methodological Answer : Store under anhydrous conditions (molecular sieves, argon atmosphere) at –20°C. Pre-formulate in lyophilized form with cryoprotectants (trehalose/mannitol). Monitor hydrolysis via FT-IR (loss of S=O stretch at 1199 cm⁻¹) and Karl Fischer titration (maintain H₂O < 0.1%) .

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